Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13627145
InChI: InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-12-13-7(2)4-5-11-9(8)13/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=C2N=CC=C(N2N=C1)C
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC13627145

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-12-13-7(2)4-5-11-9(8)13/h4-6H,3H2,1-2H3
Standard InChI Key SQDHSLQOVIIGFN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2N=CC=C(N2N=C1)C
Canonical SMILES CCOC(=O)C1=C2N=CC=C(N2N=C1)C

Introduction

Chemical Identity and Structural Features

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 140706-36-1) belongs to the azolo[1,5-a]pyrimidine family, characterized by a bicyclic system merging pyrazole and pyrimidine rings. Key structural attributes include:

  • Molecular formula: C₁₃H₁₃N₃O₂

  • Molecular weight: 243.26 g/mol

  • Substituents: A methyl group at C7 and an ethyl ester at C3, which enhance solubility and modulate electronic properties .

The planar fused-ring system enables π-π interactions with biological targets, while the ester group provides a handle for further functionalization .

Synthesis and Optimization

Reaction Protocol

The compound is synthesized via a one-pot oxidative radical cyclization between benzaldehyde derivatives and ethyl 3-amino-1H-pyrazole-4-carboxylate, using di-tert-butyl peroxide (DTBP) as a two-carbon unit source .

Typical procedure:

  • Reactants: Benzaldehyde (2 mmol), ethyl 3-amino-1H-pyrazole-4-carboxylate (2 mmol), DTBP (6 mmol).

  • Solvent: Dichloroethane (DCE, 10 mL).

  • Conditions: 130°C for 24 h in a sealed tube.

  • Workup: Aqueous extraction, column chromatography (petroleum ether/EtOAc = 8:1).

  • Yield: 69–85% .

Scalability

A scaled-up synthesis (2 mmol → 388 mg product) confirmed reproducibility, with no significant yield drop, underscoring industrial feasibility .

Mechanistic Insights

DTBP acts as both an oxidant and a methylene donor, facilitating cyclization via radical intermediates. The reaction proceeds through:

  • Imine formation between aldehyde and aminopyrazole.

  • Radical-initiated cyclization to form the pyrimidine ring.

  • Aromatization to yield the final product .

Physicochemical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

  • δ 8.58 (s, 1H, H2), 8.24–8.17 (m, 2H, aromatic), 7.53–7.47 (m, 3H, aromatic), 4.45 (q, J = 7.2 Hz, 2H, OCH₂), 2.86 (s, 3H, CH₃), 1.47 (t, J = 7.2 Hz, 3H, CH₃) .

13C NMR (100 MHz, CDCl₃):

  • δ 162.8 (C=O), 158.5 (C5), 147.8 (C7), 147.4 (C3a), 128.9–125.7 (aromatic carbons), 60.2 (OCH₂), 17.7 (CH₃), 14.5 (CH₃) .

HRMS (ESI): [M + Na]+ calcd. 266.1003, found 266.1001 .

Comparative Analysis of Derivatives

Derivative (Position)Yield (%)Melting Point (°C)
5-Phenyl (3a)85121–123
5-(4-Chlorophenyl) (3h)76117–119
5-(4-CF₃-phenyl) (3j)68161–163

Electron-withdrawing substituents (e.g., -CF₃) reduce yields due to increased steric hindrance .

Functionalization and Applications

Hydrolysis to Carboxylic Acid

Treatment with LiOH in THF/H₂O (rt, 12 h) quantitatively yields 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a precursor for conjugates .

Bioconjugation

The carboxylic acid derivative couples with estrone via EDC/DMAP, forming a steroid hybrid (94% yield), explored for targeted cancer therapies .

Thioamide Synthesis

Reaction with benzimidamide and sulfur under basic conditions affords thioamide derivatives, potential kinase inhibitors .

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